molecular formula C17H19ClN6O B12843278 5,6-Diamino-2-(chloromethyl)-8-piperidin-1-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile

5,6-Diamino-2-(chloromethyl)-8-piperidin-1-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile

Cat. No.: B12843278
M. Wt: 358.8 g/mol
InChI Key: XBQTYQLALGALGP-UHFFFAOYSA-N
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Description

5,6-Diamino-2-(chloromethyl)-8-(piperidin-1-yl)-1,2-dihydrofuro[2,3-c][2,7]naphthyridine-9-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diamino-2-(chloromethyl)-8-(piperidin-1-yl)-1,2-dihydrofuro[2,3-c][2,7]naphthyridine-9-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps often include:

    Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the piperidinyl group: This step usually involves nucleophilic substitution reactions.

    Chloromethylation: This can be done using chloromethylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

5,6-Diamino-2-(chloromethyl)-8-(piperidin-1-yl)-1,2-dihydrofuro[2,3-c][2,7]naphthyridine-9-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

5,6-Diamino-2-(chloromethyl)-8-(piperidin-1-yl)-1,2-dihydrofuro[2,3-c][2,7]naphthyridine-9-carbonitrile has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may have potential as a biochemical probe or as a starting point for the development of new drugs.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may find applications in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 5,6-Diamino-2-(chloromethyl)-8-(piperidin-1-yl)-1,2-dihydrofuro[2,3-c][2,7]naphthyridine-9-carbonitrile exerts its effects is likely to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5,6-Diamino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide: This compound shares some structural similarities and may have comparable chemical properties.

    2,6-Diamino-4-chloropyrimidine 1-oxide: Another compound with similar functional groups that may undergo similar types of reactions.

Uniqueness

What sets 5,6-Diamino-2-(chloromethyl)-8-(piperidin-1-yl)-1,2-dihydrofuro[2,3-c][2,7]naphthyridine-9-carbonitrile apart is its unique combination of functional groups and its potential for diverse applications in various fields of research.

Properties

Molecular Formula

C17H19ClN6O

Molecular Weight

358.8 g/mol

IUPAC Name

5,6-diamino-2-(chloromethyl)-8-piperidin-1-yl-1,2-dihydrofuro[2,3-c][2,7]naphthyridine-9-carbonitrile

InChI

InChI=1S/C17H19ClN6O/c18-7-9-6-10-12-11(8-19)16(24-4-2-1-3-5-24)22-14(20)13(12)15(21)23-17(10)25-9/h9H,1-7H2,(H2,20,22)(H2,21,23)

InChI Key

XBQTYQLALGALGP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C3=C4CC(OC4=NC(=C3C(=N2)N)N)CCl)C#N

Origin of Product

United States

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